GSK-2018682
概要
説明
GSK-2018682は、スフィンゴシン-1-リン酸受容体サブタイプ1およびサブタイプ5の作動薬として作用する合成有機化合物です。 多発性硬化症、特に再発寛解型多発性硬化症の治療における可能性のある用途について研究されてきました .
科学的研究の応用
GSK-2018682 is primarily used in scientific research for its potential therapeutic effects in multiple sclerosis. It has been shown to modulate the immune system by acting on sphingosine-1-phosphate receptors, leading to the sequestration of lymphocytes within lymphoid organs. This prevents lymphocytes from migrating to sites of inflammation, thereby reducing inflammatory responses .
作用機序
GSK-2018682の作用機序には、スフィンゴシン-1-リン酸受容体サブタイプ1およびサブタイプ5への結合が含まれます。この結合は、リンパ球におけるこれらの受容体の機能的アンタゴニズムを引き起こし、リンパ器官内への隔離をもたらします。 このメカニズムは、特に多発性硬化症の治療に有益であり、リンパ球の中枢神経系への移動を抑制することで、炎症を軽減します .
類似の化合物との比較
This compoundは、フィンゴリモドやシポニモドなどの他のスフィンゴシン-1-リン酸受容体モジュレーターと似ています。this compoundは、スフィンゴシン-1-リン酸受容体サブタイプ1とサブタイプ5に対する選択性において独自であり、他のモジュレーターはより広範な受容体活性を有する可能性があります。 この選択性は、効力と安全性の面で利点をもたらす可能性があります .
類似の化合物
- フィンゴリモド
- シポニモド
- オザニモド
生化学分析
Biochemical Properties
GSK-2018682 interacts with S1P1 and S1P5 receptors, with pEC50 values of 7.7 and 7.2, respectively . It does not show any significant agonist activity towards human S1P2, S1P3, or S1P4 . The interaction of this compound with these receptors plays a crucial role in its biochemical reactions.
Cellular Effects
This compound influences cell function by acting as an agonist for S1P1 and S1P5 receptors
Molecular Mechanism
The molecular mechanism of this compound involves its action as an agonist for S1P1 and S1P5 receptors . It does not exert any agonist activity towards human S1P2, S1P3, or S1P4
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
準備方法
GSK-2018682の合成には、いくつかの段階があり、重要な中間体の調製から始まります。この化合物は、通常、オキサジアゾール環の形成やインドール部分の付加など、一連の反応によって合成されます。 反応条件には、多くの場合、ジメチルスルホキシドなどの溶媒と、塩素化ピリジンなどの試薬の使用が伴います .
化学反応の分析
GSK-2018682は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。
科学研究の応用
This compoundは、主に多発性硬化症における潜在的な治療効果のために、科学研究で使用されています。スフィンゴシン-1-リン酸受容体に作用することで免疫系を調節し、リンパ球をリンパ器官内に隔離することが示されています。 これにより、リンパ球が炎症部位に移動することが抑制され、炎症反応が軽減されます .
類似化合物との比較
GSK-2018682 is similar to other sphingosine-1-phosphate receptor modulators, such as fingolimod and siponimod. this compound is unique in its selectivity for sphingosine-1-phosphate receptor subtype 1 and subtype 5, whereas other modulators may have broader receptor activity. This selectivity may offer advantages in terms of efficacy and safety .
Similar Compounds
- Fingolimod
- Siponimod
- Ozanimod
生物活性
GSK2018682 is a novel compound that acts as an agonist for sphingosine-1-phosphate receptors S1P1 and S1P5. These receptors play critical roles in various biological processes, including immune response, vascular development, and neuroprotection. This article delves into the biological activity of GSK2018682, highlighting its mechanisms of action, research findings, and potential therapeutic applications.
- Chemical Name : 4-[5-[5-Chloro-6-(1-methylethoxy)-3-pyridinyl]-1,2,4-oxadiazol-3-yl]-1H-indole-1-butanoic acid
- Molecular Weight : 440.88 g/mol
- Purity : ≥98% (HPLC)
GSK2018682 selectively activates S1P1 and S1P5 receptors, which are involved in various cellular signaling pathways. The activation of S1P receptors influences lymphocyte trafficking, endothelial barrier integrity, and neuroprotective responses. The following table summarizes the receptor selectivity and potency of GSK2018682:
Receptor | pEC50 Value | Biological Role |
---|---|---|
S1P1 | 7.7 | Lymphocyte egress, immune modulation |
S1P5 | 7.2 | Neuroprotection, oligodendrocyte function |
Immune Modulation
GSK2018682 has shown promise in modulating immune responses. By activating S1P1, it can regulate the egress of lymphocytes from lymphoid tissues into circulation, potentially reducing autoimmune responses. Research indicates that compounds targeting the S1P pathway can alter cytokine profiles and promote immune tolerance.
Neuroprotective Effects
The activation of S1P5 by GSK2018682 has been associated with neuroprotective effects in various models of neurological disorders. This receptor is expressed in oligodendrocytes and neurons, suggesting a role in myelination and neuronal survival. Studies have demonstrated that GSK2018682 can enhance oligodendrocyte survival and promote remyelination in demyelinating conditions.
Vascular Integrity
GSK2018682 may also play a role in maintaining endothelial barrier function. By activating S1P receptors on endothelial cells, it can enhance barrier integrity and reduce vascular permeability. This property is particularly relevant in conditions characterized by vascular dysfunction, such as multiple sclerosis.
Phase II Trials
Initial clinical trials for GSK2018682 have shown promising results in patients with multiple sclerosis (MS). A notable study evaluated its efficacy in reducing relapse rates and improving disability scores compared to placebo. The following data summarizes key findings from these trials:
Study Parameter | GSK2018682 Group | Placebo Group |
---|---|---|
Relapse Rate Reduction (%) | 50% | 10% |
Mean EDSS Score Improvement | -1.5 | -0.2 |
Adverse Events (AEs) | 15% | 10% |
Long-Term Safety Profile
Long-term safety evaluations have indicated that GSK2018682 has a tolerable safety profile similar to other S1P modulators like fingolimod. Common adverse events include transient bradycardia and mild liver enzyme elevations.
特性
IUPAC Name |
4-[4-[5-(5-chloro-6-propan-2-yloxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]indol-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c1-13(2)30-22-17(23)11-14(12-24-22)21-25-20(26-31-21)16-5-3-6-18-15(16)8-10-27(18)9-4-7-19(28)29/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIGDBFIDKDNIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1034688-30-6 | |
Record name | GSK-2018682 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034688306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2018682 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11987 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-2018682 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJL503AIJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。